N-(3-(2-phenylmorpholino)propyl)-4-propylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

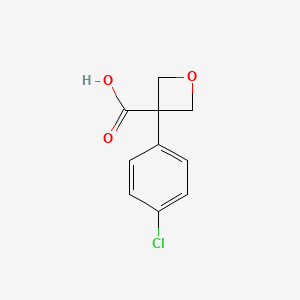

“N-(3-(2-phenylmorpholino)propyl)-4-propylbenzamide” is a complex organic compound. It contains a benzamide group, which is a common component in various pharmaceuticals due to its bioactivity . The compound also includes a morpholine ring, which is a common feature in many drugs and is known for its versatile reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a propyl linker, and a morpholine ring. The exact 3D conformation would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide and morpholine functionalities. For instance, the morpholine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the polar morpholine ring and the benzamide group could impact its solubility and stability .Scientific Research Applications

Electrochemical Biosensors

A study describes the development of a highly sensitive biosensor using a modified carbon paste electrode for the determination of glutathione and piroxicam. This innovation leverages the electrocatalytic properties of a novel nanocomposite for simultaneous detection, showcasing the potential for biosensing applications in healthcare and environmental monitoring (Karimi-Maleh et al., 2014).

Mitosis Inhibition in Plant Cells

Another research domain involves the study of benzamide derivatives as inhibitors of mitosis in plant cells. By altering the substitution on the phenyl ring, certain compounds demonstrated potent and selective inhibition of plant cell mitosis, providing insights into plant biology and potential agricultural applications (Merlin et al., 1987).

Synthesis of Quinazolinones

A palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols in water was developed for the synthesis of 4-phenylquinazolinones. This method highlights the utility of benzamide derivatives in facilitating complex chemical transformations, contributing to pharmaceutical research and development (Hikawa et al., 2012).

Antiviral Activity Against Enterovirus 71

Research on N-phenylbenzamide derivatives identified compounds with promising anti-EV 71 activities. These findings underscore the potential of benzamide derivatives in the development of new antiviral drugs, addressing the need for effective treatments against emerging viral threats (Ji et al., 2013).

Memory Enhancers

A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated for their potential as memory enhancers. This research demonstrates the application of benzamide derivatives in addressing neurological conditions and improving cognitive functions (Piplani et al., 2018).

Mechanism of Action

properties

IUPAC Name |

N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-2-7-19-10-12-21(13-11-19)23(26)24-14-6-15-25-16-17-27-22(18-25)20-8-4-3-5-9-20/h3-5,8-13,22H,2,6-7,14-18H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZKRZYXQGRYDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2599099.png)

![N-[2-(6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide](/img/structure/B2599101.png)

![6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2599102.png)

![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-4-methyl-1,3-thiazole](/img/structure/B2599103.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2599104.png)

![3-Methyl-1-(4-methylpiperazin-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2599107.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-(4-ethylphenoxy)acetamide](/img/structure/B2599110.png)

![2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2599112.png)